molecular formula C8H6INO2 B8529523 4-Hydroxy-7-iodoisoindolinone

4-Hydroxy-7-iodoisoindolinone

Cat. No. B8529523
M. Wt: 275.04 g/mol
InChI Key: XNIZEMLNENOEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745641B2

Procedure details

4-Hydroxy-7-iodoisoindolinone (400 mg, 1.45 mmol) was dissolved in dichloromethane (10 mL), and the solution was added with triethylamine (0.808 mL, 5.80 mmol) and added with methanesulfonyl chloride (0.224 mL, 2.89 mmol) at 0° C., followed by stirring at room temperature for 2 hours. The mixture was added with methanesulfonyl chloride (0.112 mL, 1.45 mmol) at 0° C., followed by stirring at room temperature for 2 hours. The reaction mixture was added with water and hexane. The precipitated solid was collected by filtration, washed with hexane and water and then dried under reduced pressure to obtain 4-methanesulfonyloxy-7-iodoisoindolinone (353 mg, yield 69%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.808 mL
Type
reactant
Reaction Step Two
Quantity
0.224 mL
Type
reactant
Reaction Step Three
Quantity
0.112 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:12].C(N(CC)CC)C.[CH3:20][S:21](Cl)(=[O:23])=[O:22].O>ClCCl.CCCCCC>[CH3:20][S:21]([O:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:12])(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
OC1=C2CNC(C2=C(C=C1)I)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.808 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.224 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0.112 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
by stirring at room temperature for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with hexane and water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)OC1=C2CNC(C2=C(C=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 353 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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